molecular formula C10H7F3O3 B2447198 7-(Trifluoromethoxy)chroman-4-one CAS No. 340825-26-5

7-(Trifluoromethoxy)chroman-4-one

Cat. No.: B2447198
CAS No.: 340825-26-5
M. Wt: 232.158
InChI Key: ROVOVSJXNSHPBD-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)chroman-4-one is a chemical compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one skeleton is a remarkable structural system that belongs to oxygen-containing heterocycles and constitutes a major building block in a large class of medicinal compounds .

Scientific Research Applications

7-(Trifluoromethoxy)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities.

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can be exploited in various chemical reactions .

Biology and Medicine: In biology and medicine, this compound derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents. They have shown significant activity against various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, these compounds are used in the development of new materials with unique properties. The trifluoromethoxy group enhances the stability and reactivity of the compounds, making them useful in various industrial applications .

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of chroman-4-one derivatives. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for 7-(Trifluoromethoxy)chroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)chroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize chroman-4-one derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce chroman-4-one derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chroman-4-one derivatives can lead to the formation of chromone derivatives, while reduction can yield chromanol derivatives .

Comparison with Similar Compounds

    Chroman-4-one: The parent compound of 7-(Trifluoromethoxy)chroman-4-one, which lacks the trifluoromethoxy group.

    Flavanone: A similar compound with a different substitution pattern on the chroman-4-one skeleton.

    Isoflavone: Another related compound with a different structural arrangement.

Uniqueness: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

7-(trifluoromethoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOVSJXNSHPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(trifluoromethoxy)phenol (7.13 mL, 55.0 mmol) and 3-chloropropanoyl chloride (5.5 mL, 57.6 mmol) in trifluoroacetic acid (25 mL) was stirred 15 minutes at ambient temperature, and then heated at 50° C. for 90 minutes. After stirring at ambient temperature overnight, the solution was added over 5 minutes to preheated triflic acid (20 mL) at 50° C. After 20 minutes, the mixture was removed from the oil bath, then cooled in an ice water bath. Crushed ice was added, slowly at first, keeping the temperature of the orange solution below 25° C. Eventually a solid precipitate formed, and the suspension was diluted with MTBE (200 mL). The mixture was cooled in an ice water bath. It was washed with brine and then four times with water, partially dried (Na2SO4), filtered, and concentrated. After standing overnight, the yellow mixture was dissolved in ethanol (180 mL) and added slowly over 22 minutes to 1.5 M aqueous Na2CO3 (180 mL) cooled with a water ice bath (internal temp did not exceed 15° C.). The suspension was permitted to come to ambient temperature overnight, and was then diluted with 2:1 EtOAc/hexanes (300 mL) and filtered. The solids were rinsed with more 2:1 solution (105 mL), and the aqueous phase of the filtrate was separated and extracted with 1:1 EtOAc/hexanes (3×100 mL). The combined organic phases were washed once with water (200 mL), and the aqueous phase was back-extracted once with 1:1 solution (40 mL). The organic phases were combined and washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated, chromatographed on silica (gradient elution, 5-20% Et2O/hexanes) to give the title compound (4.95 g, 21.3 mmol, 39% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.90-7.85 (m, 1H), 7.08-7.01 (m, 2H), 4.61 (dd, 2H), 2.83 (dd, 2H).
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
39%

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